4-(4-Nitrophenoxy)pyridin-2-amine
Description
4-(4-Nitrophenoxy)pyridin-2-amine is a pyridine derivative featuring a nitrophenoxy substituent at the 4-position of the pyridine ring and an amine group at the 2-position. The nitrophenoxy group contributes to its electronic properties, while the amine group enhances its reactivity in synthetic pathways.
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-(4-nitrophenoxy)pyridin-2-amine |
InChI |
InChI=1S/C11H9N3O3/c12-11-7-10(5-6-13-11)17-9-3-1-8(2-4-9)14(15)16/h1-7H,(H2,12,13) |
InChI Key |
PNNZPRMAYLIFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine
- Structural Difference: The nitro group is at the 4-position of the phenoxy ring, but a methyl group is present at the 2-position of the phenoxy moiety (vs. unsubstituted phenoxy in the target compound).
- Properties :
4-Methyl-3-nitropyridin-2-amine
- Structural Difference : A nitro group is directly attached to the pyridine ring at the 3-position, with a methyl group at the 4-position.
- Properties : Crystallographic studies confirm a planar pyridine ring, with nitro and amine groups influencing intermolecular interactions .
- Impact: Direct nitro substitution on the pyridine ring increases electron-withdrawing effects, altering electronic properties compared to the phenoxy-linked nitro group in the target compound.
4-(Thiophen-2-yl)pyridin-2-amine
- Structural Difference: A thiophene ring replaces the nitrophenoxy group.
- Properties :
- Molecular Formula: C₉H₈N₂S
- Molar Mass: 176.24 g/mol
- Impact: The thiophene substituent introduces sulfur-based aromaticity, differing in electronic effects (electron-rich vs. electron-deficient nitrophenoxy) .
Antimicrobial Activity
- Schiff Bases of 2-Aminopyridine: N-(5-Nitro-2-hydroxylbenzylidene)pyridin-2-amine showed growth inhibition against S. aureus and E. coli, with activity influenced by solvent polarity and substituent electronic effects .
- Thiazolyl-Pyridin-2-amine Derivatives :
Electronic and Tautomeric Behavior
- Keto-Enol Tautomerism: Observed in N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine in polar solvents like DMF, a phenomenon less likely in the target compound due to the absence of a hydroxyl group .
Physicochemical Properties
- Note: Predicted pKa values suggest moderate basicity, comparable to other pyridin-2-amine derivatives.
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